molecular formula C16H13NO2S B2587303 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione CAS No. 337474-39-2

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2587303
CAS No.: 337474-39-2
M. Wt: 283.35
InChI Key: SCDQRRRJQLDVDD-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione is an indane-1,3-dione derivative featuring a thienylmethyl group attached via an aminoethylidene linker. Indane-1,3-dione itself is a bicyclic diketone with a rigid planar structure, widely used as an electron acceptor in push-pull dyes and bioactive molecules . The synthesis of this compound likely involves a Knoevenagel condensation or Claisen-type reaction between indane-1,3-dione and a thienylmethylamine derivative, analogous to methods used for related arylidene-indanediones (e.g., 2-arylideneindane-1,3-diones) .

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITJSLIKKSSBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : Derivatives with aryl or heteroaryl groups at C2 are typically synthesized via condensation reactions, with yields varying based on substituent reactivity (e.g., 75% for ferrocenyl derivatives vs. 62–74% for triazole derivatives ).

Target Compound Hypotheses :

  • Anticoagulant Potential: The thienylmethyl group may enhance lipophilicity, improving membrane permeability compared to phenyl derivatives. However, its activity may differ from 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione due to steric effects .
  • Antifungal Activity: Thiophene rings are known to enhance antifungal properties in other drug classes (e.g., azoles), suggesting possible efficacy against C. albicans .
Physicochemical Properties
Property Target Compound (Est.) 2-(2-Thienylcarbonyl)indane-1,3-dione 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione
LogP (Lipophilicity) ~3.5 (moderate) 2.8 3.1
Solubility Low in water Low Low
UV-Vis Absorption λmax ~400–450 nm λmax ~380 nm λmax ~350 nm

Key Insight: The aminoethylidene linker in the target compound may increase solubility in polar solvents compared to purely aromatic derivatives.

Biological Activity

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione (CAS Number: 218158-01-1) is an organic compound characterized by its unique structure, which includes a thiophene moiety and an indane-1,3-dione framework. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The molecular formula of this compound is C16H13NO2S, with a molecular weight of 283.34 g/mol .

  • Molecular Formula : C16H13NO2S
  • Molecular Weight : 283.34 g/mol
  • Structure : The compound features a thiophenyl group attached to an aminoethylidene bridge leading to an indane-1,3-dione core.

Anti-Cancer Activity

Research has indicated that derivatives of indane-1,3-dione exhibit significant anti-cancer properties. A study focusing on substituted thiophenyl derivatives demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. For instance, certain derivatives showed IC50 values in the micromolar range against various cancer cell lines .

Table 1: Anti-Cancer Activity of Indane Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
This compoundA549TBDTBD

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may modulate immune responses and reduce inflammation .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Studies

A notable case study involved the synthesis and biological evaluation of various thiophenyl derivatives, including the target compound. The study reported significant cytotoxicity against cancer cell lines with promising selectivity indices, suggesting potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione and its analogs?

The compound can be synthesized via Knoevenagel condensation , a widely used method for indane-1,3-dione derivatives. This involves reacting indane-1,3-dione with a thienylmethyl-substituted amine under controlled conditions (e.g., acidic or basic catalysts). Alternative routes include halogenation or self-condensation strategies, which allow introduction of diverse functional groups . For example, derivatives with thienylmethyl groups (as in related compounds) have been synthesized via condensation reactions with aldehydes or ketones, followed by amine coupling .

Q. How is the compound characterized post-synthesis?

Characterization typically involves NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and FT-IR to confirm structure and purity. For instance, derivatives like 2-(((2-Indol-3-ylethyl)amino)ethylidene)indane-1,3-dione (a structural analog) were characterized using molecular weight (330.38 g/mol) and spectral data (e.g., boiling point: 571.0±50.0 °C, density: 1.3±0.1 g/cm³) . X-ray crystallography may also resolve stereochemical details if crystalline forms are obtained.

Q. What stability considerations are critical during synthesis and storage?

Stability depends on pH , temperature , and light exposure . Reactions involving indane-1,3-dione derivatives often require anhydrous conditions to prevent hydrolysis. Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended. Halogenation steps (e.g., bromination) may require strict moisture control .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

In vitro assays against fungal pathogens (e.g., Candida albicans) or bacteria can be conducted using broth microdilution methods. For example, 2-(aryl methylene)-indane-1,3-dione derivatives showed MIC values of 12.5–25 µg/mL against C. albicans . Dose-response curves and time-kill assays can further quantify efficacy. Include positive controls (e.g., fluconazole) and assess cytotoxicity against mammalian cell lines to validate selectivity .

Q. How can structural-activity relationships (SAR) be analyzed to optimize bioactivity?

Substituent variation is key. For anticoagulant activity, 2-substituted derivatives (e.g., methylsulfanyl groups) increased prothrombin time by ~2-fold compared to anisindione, a known anticoagulant . Computational tools like QSAR modeling or molecular docking can predict interactions with target proteins (e.g., thrombin for anticoagulants). Compare analogs with different substituents (thienyl, pyridyl) to identify pharmacophores .

Q. How can contradictions in bioactivity data across derivatives be resolved?

Q. What strategies address low solubility in pharmacological studies?

Derivatization (e.g., adding hydrophilic groups like sulfonates) or formulation (nanoparticles, liposomes) can improve solubility. For instance, sulfonated indane-1,3-dione derivatives are used in water-soluble dyes, suggesting similar strategies for drug delivery . Solubility parameters (LogP, polar surface area) should guide chemical modifications .

Q. How can the compound’s mechanism as a potential anticancer agent be investigated?

Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and kinase inhibition screens (e.g., EGFR, Aurora kinases) are standard. Related thienylmethyl derivatives have shown activity against cancer cells by targeting tubulin polymerization or DNA intercalation . Pair mechanistic studies with in vivo xenograft models to validate efficacy and toxicity .

Methodological Tables

Table 1: Key Synthetic Routes for Indane-1,3-Dione Derivatives

MethodConditionsYield (%)Key Reference
Knoevenagel CondensationEthanol, reflux, 12h65–80
HalogenationBr₂, CCl₄, 0°C45–60
Amine CouplingDCC, DMAP, CH₂Cl₂70–85

Table 2: Bioactivity Data for Selected Derivatives

DerivativeActivity (IC₅₀ or MIC)Target Organism/ProteinReference
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dionePT = 28.5 secThrombin
2-(Aryl methylene)-indane-1,3-dioneMIC = 12.5 µg/mLC. albicans
Thienylmethyl-substituted analogsIC₅₀ = 1.2 µMTubulin

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